

An In-depth Technical Guide to the Isomers of Fluoronitroaniline

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Compound of Interest

Compound Name: 3-Fluoro-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of fluoronitroaniline, critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Understanding the distinct physicochemical and spectroscopic properties of each isomer is paramount for their effective utilization in research and development. This document offers a detailed comparison of the ten possible isomers, supported by experimental data and standardized analytical protocols.

Introduction to Fluoronitroaniline Isomers

Fluoronitroanilines are aromatic compounds with the chemical formula $C_6H_5FN_2O_2$. The relative positions of the fluorine, nitro ($-NO_2$), and amino ($-NH_2$) groups on the benzene ring give rise to ten constitutional isomers, each possessing unique chemical and physical properties. These differences in properties, such as melting point, boiling point, solubility, and spectroscopic signatures, are crucial for their identification, separation, and application in various synthetic pathways. The strategic placement of the electron-withdrawing nitro group and the electron-donating amino group, along with the electronegative fluorine atom, significantly influences the reactivity and electronic properties of the aromatic ring.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for the isomers of fluoronitroaniline. This data is essential for the identification and differentiation of

each isomer.

Table 1: Physicochemical Properties of Fluoronitroaniline Isomers

Isomer	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance	Solubility
2-Fluoro-3-nitroaniline	156.11	-	-	-	-
2-Fluoro-4-nitroaniline	156.11	122-130[1]	317.2 ± 22.0 (Predicted)[1][2]	Light orange to Yellow to Green powder to crystal[1][3]	Slightly soluble in water[1][2]
2-Fluoro-5-nitroaniline	156.11	-	-	-	-
2-Fluoro-6-nitroaniline	156.11	-	-	-	-
3-Fluoro-2-nitroaniline	156.11	-	-	-	-
3-Fluoro-4-nitroaniline	156.11	159-163[4]	-	Light yellow to brown solid[4]	Highly soluble in organic solvents like methanol[4]
3-Fluoro-5-nitroaniline	156.11	159-161[5]	-	-	Soluble in common organic solvents such as ethanol and dimethylform amide[5]
4-Fluoro-2-nitroaniline	156.11	90-94[6]	-	-	-

4-Fluoro-3-nitroaniline	156.11	96-99[7]	331.3 at 760 mmHg[7]	Yellow crystal[7]	Insoluble in water[7][8]
5-Fluoro-2-nitroaniline	156.11	-	-	-	-

Table 2: Spectroscopic Data of Fluoronitroaniline Isomers

Isomer	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spectrum (m/z)
2-Fluoro-4-nitroaniline	-	-	-	-
3-Fluoro-4-nitroaniline	8.07 (t, J = 8.7 Hz, 1 H), 7.86 (dd, J= 2.1, 13.2 Hz 1 H), 7.59 (brs, 2 H), 7.22 (s, 1 H) in CDCl ₃ [9]	-	-	-
4-Fluoro-2-nitroaniline	-	-	-	-
4-Fluoro-3-nitroaniline	H-6: 8.20 (d, 8.4 Hz), H-5: 7.95 (dd, 8.4, 2.0 Hz), H-2: 6.85 (d, 2.0 Hz), NH ₂ : 5.10 (s) in CDCl ₃ [10]	C-4: 158.9, C-3: 148.2, Aromatic C's: 115.4-135.6 in DMSO-d ₆ [10]	KBr WAFER[11]	156 (M ⁺), 110, 108[11]
2-Fluoro-5-nitroaniline	-	-	Vapor Phase IR available[12]	Electron ionization MS available[13][14]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of fluoronitroaniline isomers. Specific reaction conditions may vary depending on the target isomer.

General Synthesis Protocol: Nitration of Fluoroanilines

A common method for the synthesis of fluoronitroanilines is the direct nitration of the corresponding fluoroaniline isomer.

Materials:

- Fluoroaniline isomer
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Ammonia solution (for neutralization)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve the fluoroaniline isomer in concentrated sulfuric acid, maintaining a low temperature using an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature remains low (typically 0-10 °C).
- After the addition is complete, allow the reaction to stir for a specified time at low temperature.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Neutralize the solution with a base, such as an ammonia solution, until alkaline.

- Collect the solid product by filtration and wash with cold water.
- If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the fluoronitroaniline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ^1H).
- Use standard acquisition parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid fluoronitroaniline isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[15\]](#)
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.[\[15\]](#)

Data Acquisition:

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Sample Preparation:

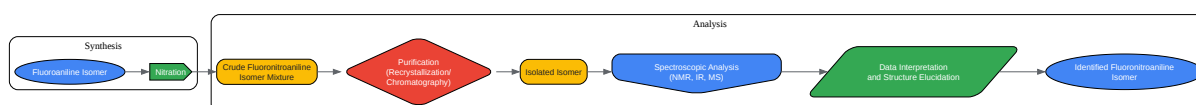
- For Electron Ionization (EI-MS), a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized.[16]

Data Acquisition:

- The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16]
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Isomer Relationships and Identification Workflow

The ten isomers of fluoronitroaniline are constitutional isomers, meaning they have the same molecular formula but different connectivity of atoms. The key to differentiating them lies in the unique substitution pattern on the benzene ring, which can be elucidated through a combination of the spectroscopic techniques detailed above.



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Caption: Workflow for the synthesis and identification of fluoronitroaniline isomers.

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